N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide
N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024819
InChI:
InChI=1S/C17H18N2O5S/c1-12-4-3-5-15(10-12)24-11-17(21)18-14-6-8-16(9-7-14)25(22,23)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
SMILES:
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Molecular Formula:
C17H18N2O5S
Molecular Weight:
362.4 g/mol
N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC1024819
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O5S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H18N2O5S/c1-12-4-3-5-15(10-12)24-11-17(21)18-14-6-8-16(9-7-14)25(22,23)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
| Standard InChI Key | MVQUXVDLCYBEPX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator